Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with significant pharmaceutical relevance. This compound is part of the 3-azabicyclo[3.1.0]hexane scaffold, which is known for its unique three-dimensional structure that is often utilized in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts. This reaction can be conducted under low catalyst loadings (0.005 mol %) and can yield either the exo- or endo-isomers of the compound with high diastereoselectivity . The reaction conditions are optimized to avoid the need for chromatographic purification, making the process more efficient for industrial applications .
Industrial Production Methods
Industrial production methods for this compound focus on scalability and efficiency. The use of flow chemistry to generate diazo compounds has been a significant advancement, allowing for continuous production and improved yields . The rhodium-catalyzed cyclopropanation is a key step in the industrial synthesis, providing a practical route to produce the compound on a gram scale .
Chemical Reactions Analysis
Types of Reactions
Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure through the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in drug design.
Common Reagents and Conditions
Dirhodium(II) Catalysts: Used in the cyclopropanation reaction to achieve high diastereoselectivity.
Ethyl Diazoacetate: A key reagent in the formation of the bicyclic structure.
Oxidizing and Reducing Agents: Utilized to modify the functional groups on the compound.
Major Products Formed
The major products formed from these reactions include the exo- and endo-isomers of this compound, which have different stereochemical configurations and potentially different biological activities .
Scientific Research Applications
Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique three-dimensional structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share the same core structure but differ in their functional groups and stereochemistry.
Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: A similar compound with an additional oxygen atom in the bicyclic structure.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with methyl groups at the 6-position, altering its chemical properties.
Uniqueness
Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups and stereochemistry, which provide distinct biological activities and chemical reactivity. Its ability to form stable, well-defined three-dimensional structures makes it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H9NO3 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)5-3-2-8-6(9)4(3)5/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
JLNVWIFEQTXESH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1C(=O)NC2 |
Origin of Product |
United States |
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